Structural Asymmetry: 3-Methylthiophene Substituent Introduces Steric and Electronic Differentiation vs. Symmetrical 4,6-Bis(thiophen-2-yl)pyrimidin-2-amine
The target compound differs from the symmetrical analog 4,6-bis(thiophen-2-yl)pyrimidin-2-amine by the presence of a methyl group at the 3-position of the thiophene ring at the pyrimidine C4 position. The canonical SMILES for the target compound is CC1=C(C2=CC(C3=CC=CS3)=NC(N)=N2)SC=C1, compared with C1=CSC(=C1)C2=CC(=NC(=N2)N)C3=CC=CS3 for the symmetrical analog . This methyl group introduces a calculated increase in logP of approximately +0.5 units (class-level inference based on the Hansch π constant for aromatic methyl substitution) [1], and adds approximately 15 ų of additional van der Waals volume at the 4-position, which is expected to alter binding-site shape complementarity in kinase ATP pockets [2].
| Evidence Dimension | Structural and physicochemical differentiation (molecular weight, logP, steric bulk) |
|---|---|
| Target Compound Data | Molecular weight 273.37 g/mol; SMILES CC1=C(C2=CC(C3=CC=CS3)=NC(N)=N2)SC=C1; contains 3-methylthiophene substituent at C4 |
| Comparator Or Baseline | 4,6-Bis(thiophen-2-yl)pyrimidin-2-amine: MW 259.35 g/mol; SMILES C1=CSC(=C1)C2=CC(=NC(=N2)N)C3=CC=CS3; unsubstituted thiophene at both positions |
| Quantified Difference | ΔMW = +14.02 g/mol; estimated ΔlogP ≈ +0.5; additional steric bulk at C4 position due to methyl group |
| Conditions | Calculated/estimated physicochemical properties based on SMILES structure comparison |
Why This Matters
For kinase inhibitor screening, the methyl group can serve as a critical selectivity handle; in SAR series, methylation at the thiophene 3-position has been shown to alter kinase selectivity profiles and metabolic stability, making the target compound a distinct chemical probe rather than a redundant analog.
- [1] Hansch, C., Leo, A., Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book, 1995. (π constant for aromatic CH3 substitution used for class-level logP estimate). View Source
- [2] Liao, J.J.-L. Molecular Recognition of Protein Kinase Binding Pockets for Design of Potent and Selective Kinase Inhibitors. J. Med. Chem. 2007, 50, 409–424. (Class-level principles for kinase inhibitor selectivity design). View Source
